molecular formula C23H29ClFN3O5 B12097675 4-Amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxido-4-piperidinyl]-2-methoxybenzamide CAS No. 104860-75-5

4-Amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxido-4-piperidinyl]-2-methoxybenzamide

Cat. No.: B12097675
CAS No.: 104860-75-5
M. Wt: 481.9 g/mol
InChI Key: CUZUZCKCMMWXEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-oxides, including Cisapride N-Oxide, typically involves the oxidation of tertiary amines. Common reagents for this oxidation include sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide, and sodium perborate in acetic acid . The reaction conditions are generally mild, and the choice of reagent depends on the specific substrate and desired yield.

Industrial Production Methods

Industrial production of Cisapride N-Oxide would likely follow similar oxidation processes, utilizing efficient and scalable methods such as continuous flow reactors with titanium silicalite (TS-1) and hydrogen peroxide in methanol . These methods offer advantages in terms of safety, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cisapride N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur under specific conditions, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can revert the N-oxide back to the parent amine.

    Substitution: N-oxide compounds can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation can produce more highly oxidized derivatives, while reduction can yield the parent amine.

Scientific Research Applications

Cisapride N-Oxide has several scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

104860-75-5

Molecular Formula

C23H29ClFN3O5

Molecular Weight

481.9 g/mol

IUPAC Name

4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide

InChI

InChI=1S/C23H29ClFN3O5/c1-31-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(30,14-22(20)32-2)9-3-11-33-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)

InChI Key

CUZUZCKCMMWXEA-UHFFFAOYSA-N

Canonical SMILES

COC1C[N+](CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)(CCCOC3=CC=C(C=C3)F)[O-]

Origin of Product

United States

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